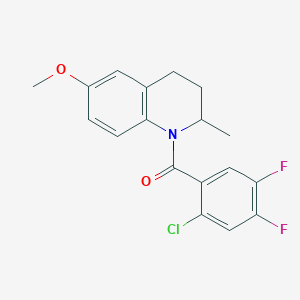![molecular formula C23H25ClN6O6 B11487733 ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11487733.png)
ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a pyrimidine derivative, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through the reaction of 8-chloro-1,3-dimethylxanthine with appropriate alkylating agents under controlled conditions.
Formation of the Pyrimidine Derivative: The pyrimidine derivative can be synthesized by reacting 4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ethylating agents.
Coupling Reaction: The final step involves coupling the purine and pyrimidine derivatives using a suitable linker, such as a methyl group, under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chloro group in the purine derivative can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes due to its purine and pyrimidine moieties.
Medicine: Potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors, through its purine and pyrimidine moieties. These interactions could inhibit or modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-aminophenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The presence of the methoxyphenyl group in ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C23H25ClN6O6 |
|---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
ethyl 4-[(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25ClN6O6/c1-6-36-20(32)15-14(27(2)22(33)25-16(15)12-7-9-13(35-5)10-8-12)11-30-17-18(26-21(30)24)28(3)23(34)29(4)19(17)31/h7-10,16H,6,11H2,1-5H3,(H,25,33) |
InChI Key |
NWVOYPJSAWIYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)CN3C4=C(N=C3Cl)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine](/img/structure/B11487656.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
![1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487669.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11487682.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
![3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11487688.png)
![N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487691.png)

![3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11487702.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11487704.png)
![2-Methyl-4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11487708.png)
